C19H17ClFNO5
Description
C₁₉H₁₇ClFNO₅ is a halogenated aromatic compound featuring a chlorine (Cl) atom, a fluorine (F) atom, and a nitro (NO₂) group within its structure. The compound likely exhibits moderate solubility in polar organic solvents, as inferred from analogous halogenated aromatic systems . However, specific data on its synthesis, applications, or toxicity are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds.
Properties
Molecular Formula |
C19H17ClFNO5 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C19H17ClFNO5/c1-19(2)8-15(24)18-14(23)6-11(7-16(18)27-19)26-9-17(25)22-10-3-4-13(21)12(20)5-10/h3-7,23H,8-9H2,1-2H3,(H,22,25) |
InChI Key |
PGLLNVHCNVWTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NC3=CC(=C(C=C3)F)Cl)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide typically involves multiple steps:
Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The phenyl ring is substituted with chlorine and fluorine atoms using halogenation reactions.
Coupling Reactions: The chromen-4-one core is coupled with the substituted phenyl ring through an ether linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide: undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine gas (Cl2) and fluorine gas (F2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carbonyl group yields alcohols .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide: has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares C₁₉H₁₇ClFNO₅ with two structurally analogous compounds: C₇H₅BrO₂ (CAS 1761-61-1) and C₁₈H₂₀FN₃O₄ (Levofloxacin). These compounds share functional groups (halogens, nitro/heterocyclic motifs) or applications (antimicrobial activity).
Table 1: Key Properties of C₁₉H₁₇ClFNO₅ and Analogues
*Estimated based on similarity to C₇H₅BrO₂’s ESOL solubility .
Structural and Functional Comparisons:
- C₇H₅BrO₂ (CAS 1761-61-1): Shares a halogen (Br vs. Cl/F) and aromatic backbone but lacks the nitro group and complexity of C₁₉H₁₇ClFNO₅. Demonstrated high solubility (0.687 mg/mL) in THF, suggesting C₁₉H₁₇ClFNO₅ may require similar polar solvents for synthesis . Green synthesis methods using recyclable catalysts (e.g., A-FGO) could be applicable to C₁₉H₁₇ClFNO₅ .
- Levofloxacin (C₁₈H₂₀FN₃O₄): A fluoroquinolone antibiotic with a fluorine atom and heterocyclic core, similar to C₁₉H₁₇ClFNO₅’s halogenated structure. Levofloxacin’s Log S (-1.3) indicates better aqueous solubility than C₁₉H₁₇ClFNO₅, likely due to its carboxylic acid group. Both compounds may target microbial enzymes, but C₁₉H₁₇ClFNO₅’s nitro group could confer distinct reactivity or toxicity risks.
Research Findings and Challenges
- Synthetic Feasibility: The A-FGO catalyst used for C₇H₅BrO₂ synthesis offers a model for eco-friendly halogenation, though C₁₉H₁₇ClFNO₅’s larger structure may require optimized conditions.
- Bioactivity Predictions: Molecular docking studies of halogenated aromatics suggest C₁₉H₁₇ClFNO₅ could inhibit bacterial DNA gyrase, akin to levofloxacin. However, its nitro group might reduce selectivity compared to fluoroquinolones.
- Toxicity Concerns: Compounds with nitro groups (e.g., nitrofurans) often exhibit mutagenicity, necessitating rigorous safety profiling for C₁₉H₁₇ClFNO₅.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
